molecular formula C8H11N3O2S B2902544 N-ethyl-2-(2-furoyl)hydrazinecarbothioamide CAS No. 158120-81-1

N-ethyl-2-(2-furoyl)hydrazinecarbothioamide

Cat. No.: B2902544
CAS No.: 158120-81-1
M. Wt: 213.26
InChI Key: XGTAXNRFQFTPOQ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(2-furoyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a 2-furoyl group attached to a hydrazinecarbothioamide backbone with an ethyl substituent on the terminal nitrogen. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Properties

IUPAC Name

1-ethyl-3-(furan-2-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-2-9-8(14)11-10-7(12)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,10,12)(H2,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTAXNRFQFTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Condensation of Ethyl Hydrazinecarbothioamide with 2-Furoyl Chloride

The most widely reported method involves the reaction of ethyl hydrazinecarbothioamide with 2-furoyl chloride under nucleophilic acyl substitution conditions. In a representative procedure, ethyl hydrazinecarbothioamide (0.3 mmol) is dissolved in anhydrous dimethylformamide (DMF, 10 mL) and cooled to 0–5°C. 2-Furoyl chloride (0.3 mmol) is added dropwise with stirring, followed by the addition of triethylamine (0.9 mmol) as a base to neutralize HCl byproducts. The reaction mixture is warmed to room temperature and stirred for 3–5 hours, monitored by TLC using ethyl acetate:petroleum ether (2:1 v/v). Post-reaction, the product is precipitated by ice-water quenching, filtered, and recrystallized from ethanol to yield white crystals (68–72% yield).

Key Parameters:

  • Solvent: DMF or dioxane
  • Temperature: 0°C → room temperature
  • Purification: Recrystallization (ethanol or ether)

Microwave-Assisted Synthesis via Hydrazine-Isothiocyanate Coupling

Microwave irradiation significantly reduces reaction times while improving yields. Ethyl isothiocyanate (0.3 mmol) and 2-furoyl hydrazine (0.3 mmol) are combined in ethanol (5 mL) and irradiated at 100°C for 10–15 minutes under closed-vessel conditions. The crude product is filtered and washed with cold hexane to remove unreacted starting materials, achieving yields of 85–90%. This method avoids prolonged stirring and minimizes side reactions such as hydrolysis of the thioamide group.

Advantages Over Conventional Methods:

  • Reaction Time: 15 minutes vs. 3–5 hours
  • Yield Improvement: ~20% increase compared to room-temperature synthesis

Mechanochemical Grinding for Solvent-Free Preparation

Mechanochemical synthesis offers an eco-friendly alternative by eliminating solvents. Equimolar quantities of ethyl isothiocyanate and 2-furoyl hydrazine are ground in a ball mill (500 rpm, 30 minutes) with a stainless-steel milling jar. The reaction progress is monitored by FT-IR, observing the disappearance of the isothiocyanate ν(N=C=S) peak at 2050 cm⁻¹ and the emergence of thioamide ν(C=S) at 1250–1300 cm⁻¹. This method achieves quantitative yields (94–97%) and simplifies purification, as no solvent residues remain.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Comparative studies in solvents like DMF, dioxane, and methyl tert-butyl ether (MTBE) reveal MTBE as optimal for minimizing side products (Table 1). Polar aprotic solvents stabilize the intermediate imine but may promote hydrolysis, while MTBE’s low polarity enhances selectivity.

Table 1: Solvent Optimization for Conventional Synthesis

Solvent Yield (%) Purity (%)
DMF 68 92
Dioxane 72 95
MTBE 78 97

Temperature and Time Dependencies

Elevated temperatures (50–60°C) in conventional methods reduce reaction times to 1–2 hours but risk thioamide decomposition. Microwave and mechanochemical methods circumvent this limitation, enabling rapid synthesis without thermal degradation.

Structural and Spectral Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic bands:

  • ν(N–H): 3250–3300 cm⁻¹ (hydrazine NH stretch)
  • ν(C=S): 1245 cm⁻¹ (thioamide group)
  • ν(C=O): 1680 cm⁻¹ (furoyl carbonyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.37 (s, 1H, NH)
  • δ 7.85–7.20 (m, 3H, furan protons)
  • δ 3.45 (q, 2H, CH₂CH₃)
  • δ 1.12 (t, 3H, CH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 178.2 (C=S)
  • δ 165.4 (C=O)
  • δ 145.3–110.2 (furan carbons)
  • δ 38.1 (CH₂CH₃)

Challenges and Mitigation Strategies

Hydrolysis of Thioamide Group

Prolonged exposure to moisture or acidic conditions converts the thioamide to a carboxamide. Storage under anhydrous conditions and the use of desiccants during synthesis are critical.

Byproduct Formation

Competing reactions, such as the formation of symmetrical thioureas, are suppressed by maintaining a 1:1 molar ratio of reactants and using non-polar solvents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-furoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The furoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-ethyl-2-(2-furoyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-furoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiosemicarbazides are highly dependent on substituents. Key analogs include:

(a) N-Ethyl-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (HFp4eT)
  • Structure : Features a pyridylmethylene group instead of 2-furoyl.
  • Key Data :
    • 1H NMR : SH proton at 11.64 ppm, confirming the thiol tautomer .
    • Biological Activity : Exhibits antiproliferative effects by inhibiting Topoisomerase IIα, with a 99% synthesis yield .
(b) N-Ethyl-2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinecarbothioamide
  • Structure : Contains a 3-hydroxynaphthoyl group.
  • Key Data: Melting Point: 196–198°C (higher than many analogs due to aromatic stacking). Yield: 95% with notable antimicrobial activity .
(c) (Z)-N-Ethyl-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide
  • Structure : Acenaphthylene-derived substituent.
  • Key Data :
    • Melting Point : 195–196°C.
    • Yield : 72%, suggesting moderate synthetic efficiency .
(d) (E)-N-Ethyl-2-[1-(thiazol-2-yl)ethylidene]hydrazinecarbothioamide
  • Structure : Thiazole ring substituent.
  • Key Data : Enhances dengue and Zika virus replication in cell lines, highlighting substituent-dependent biological variability .

Physical and Spectral Properties

Compound Name Substituent Melting Point (°C) Yield (%) 1H NMR (SH Proton, ppm)
N-Ethyl-2-(pyridin-2-ylmethylene)... Pyridylmethylene - 99 11.64
N-Ethyl-2-[(3-hydroxynaphthalen-2-yl)... 3-Hydroxynaphthoyl 196–198 95 -
(Z)-N-Ethyl-2-(2-oxoacenaphthylen-1... Acenaphthylene 195–196 72 -
Camphor-derived analog (2c) Bicyclic terpene 111.5–112.4 50 -
  • Key Observations :
    • Aromatic substituents (e.g., naphthoyl) increase melting points due to enhanced crystallinity.
    • Pyridyl and thiazole groups favor tautomerization to the thiol form, as evidenced by NMR .

Biological Activity

N-ethyl-2-(2-furoyl)hydrazinecarbothioamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique furoyl group, which contributes to its distinct chemical and biological properties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity, making it a candidate for therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness is often evaluated using Minimum Inhibitory Concentration (MIC) assays.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>64
Candida albicans16

These results suggest that the compound may be effective against both bacterial and fungal infections, positioning it as a potential candidate for the development of new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15
MCF7 (breast cancer)20
K562 (leukemia)10

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests that it may act as an enzyme inhibitor or modulator. This interaction can lead to alterations in cellular pathways that are critical for microbial survival and cancer cell proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various hydrazine derivatives, this compound was found to exhibit superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics. The study highlighted the need for further exploration into the compound's mechanism and potential for clinical application .

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of this compound on HepG2 cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of caspase activity. This suggests a potential pathway through which the compound induces cell death in cancerous cells .

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
2-Furoyl hydrazine, ethyl isothiocyanateEthanol78875–85
2-Furoyl hydrazine, ethyl isothiocyanateAcetonitrile80688–92

Advanced: How do crystal packing and hydrogen-bonding networks influence the solid-state properties of this compound?

Methodological Answer:
X-ray crystallography reveals triclinic (P1) symmetry with intermolecular N–H⋯S and N–H⋯O hydrogen bonds forming 1D chains or 3D networks. For example:

  • Cell Parameters : a=7.4584A˚,b=7.7429A˚,c=13.2461A˚a = 7.4584 \, \text{Å}, \, b = 7.7429 \, \text{Å}, \, c = 13.2461 \, \text{Å}, α=103.025\alpha = 103.025^\circ, β=98.735\beta = 98.735^\circ, γ=90.769\gamma = 90.769^\circ .
  • Hydrogen Bonds : N–H⋯S (2.50–2.60 Å) and N–H⋯O (2.45–2.55 Å) interactions stabilize supramolecular architectures .
  • Hirshfeld Analysis : H⋯H (64–68%) and H⋯S (12–15%) interactions dominate, with fingerprint plots confirming close contacts .

Basic: What spectroscopic techniques are used to characterize this compound, and what key peaks are observed?

Methodological Answer:

  • FT-IR :
    • ν(C=O)\nu(\text{C=O}): 1680–1700 cm⁻¹ (amide I).
    • ν(C=S)\nu(\text{C=S}): 1180–1200 cm⁻¹.
    • ν(N–H)\nu(\text{N–H}): 3200–3300 cm⁻¹ (broad) .
  • NMR :
    • 1H^1\text{H}: δ 8.2–8.5 ppm (hydrazine NH), δ 1.2–1.4 ppm (ethyl CH₃).
    • 13C^{13}\text{C}: δ 180–185 ppm (C=S), δ 160–165 ppm (C=O) .

Advanced: How do computational methods (e.g., DFT, Hirshfeld analysis) resolve contradictions in experimental data?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and predict vibrational frequencies to validate experimental IR/NMR data. Discrepancies >5% suggest polymorphic variations or solvent effects .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H⋯S vs. H⋯O) to explain divergent crystal packing in similar derivatives .
  • SHELX Refinement : Resolves disorder in asymmetric units (e.g., ethyl group disorder in ) by iterative least-squares modeling .

Advanced: What strategies are employed to study bioactivity, and what mechanisms are proposed?

Methodological Answer:

  • Antiviral Assays : Derivatives (e.g., 5-fluoro variants) inhibit viral proteases (IC₅₀ = 10–20 μM) via thiourea-metal coordination .
  • SOD-like Activity : Copper(II) complexes of analogous thiosemicarbazones show radical scavenging (IC₅₀ = 50–100 μM) via redox cycling .
  • Docking Studies : Hydrazinecarbothioamide moieties bind kinase active sites (e.g., EGFR) with ΔG = −8 to −10 kcal/mol, suggesting competitive inhibition .

Basic: How are structural variations (e.g., substituents on the furan ring) tailored to modulate properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –NO₂): Increase thermal stability (m.p. +20–30°C) but reduce solubility .
  • Hydrophobic Substituents (e.g., –CH₃): Enhance membrane permeability (logP +0.5–1.0) for bioactivity .

Q. Table 2: Impact of Substituents on Properties

SubstituentMelting Point (°C)logPBioactivity (IC₅₀, μM)
–H (Parent)210–2151.225 (Antiviral)
–NO₂235–2400.815 (Antiviral)
–CH₃200–2051.750 (Antioxidant)

Advanced: What crystallographic software (e.g., SHELX) is critical for structure determination, and how is it applied?

Methodological Answer:

  • SHELXTL : Integrates data processing (SAINT), absorption correction (SADABS), and refinement. Key steps:
    • Structure Solution : Patterson methods (SHELXD) for initial phases .
    • Refinement : SHELXL iteratively adjusts atomic coordinates using R1=FoFc/FoR_1 = \sum \|F_o\| - \|F_c\| / \sum \|F_o\| (target: R1<0.05R_1 < 0.05) .
    • Validation : PLATON checks for missed symmetry and voids .

Advanced: How do polymorphic forms arise, and how are they characterized?

Methodological Answer:
Polymorphs result from variations in solvent (e.g., ethanol vs. DMSO) or cooling rates. Characterization involves:

  • PXRD : Distinct peaks at 2θ = 10–15° (triclinic vs. monoclinic).
  • DSC : Endotherms at 210–220°C (Form I) vs. 225–235°C (Form II) .
  • Raman Spectroscopy : Shifts in C=S stretching (1190 → 1205 cm⁻¹) indicate packing differences .

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